1,2-Dichloro-1,2-difluoroethylene

Descripción general

Descripción

1,2-Dichloro-1,2-difluoroethylene is one of the simplest chlorodifluoroalkenes and is a colorless gas or liquid . It is used as an intermediate or precursor in the production of other industrial chemicals .

Synthesis Analysis

The synthesis of 1,2-Dichloro-1,2-difluoroethylene involves the use of fractional melting and fractional distillation . More detailed synthesis methods are not available in the retrieved sources.Molecular Structure Analysis

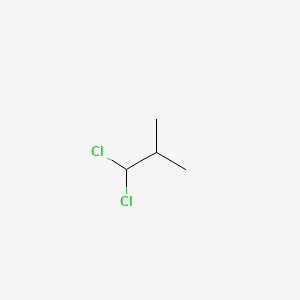

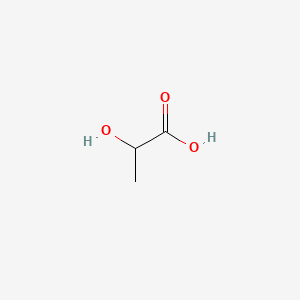

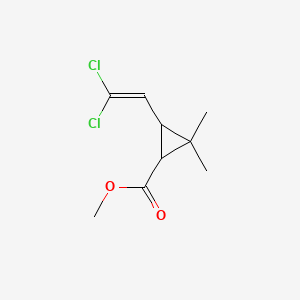

The molecular formula of 1,2-Dichloro-1,2-difluoroethylene is C2Cl2F2 . The molecule consists of two carbon atoms, two chlorine atoms, and two fluorine atoms .Chemical Reactions Analysis

1,2-Dichloro-1,2-difluoroethylene is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .Physical And Chemical Properties Analysis

1,2-Dichloro-1,2-difluoroethylene has a molar mass of 132.92 g/mol . It is a low-boiling liquid that may also be used as a solvent, but has practical limitations due to its low boiling point .Aplicaciones Científicas De Investigación

Synthesis of 1-chloro-2,2-difluoroethylene

1,2-Dichloro-1,2-difluoroethylene is used in the synthesis of 1-chloro-2,2-difluoroethylene. This compound is prepared from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc .

Production of Fluorine-Containing Fine Chemicals

1,2-Dichloro-1,2-difluoroethylene is a key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins, and other fluorine-containing fine chemicals .

Use in Heat Exchange Materials

This compound is used in the production of heat exchange materials .

Use in Refrigerants and Foaming Agents

1,2-Dichloro-1,2-difluoroethylene is used in the production of refrigerants and foaming agents . It is also used as a solvent, but has practical limitations due to its low boiling point .

Use in Cleaning Agents and Polymerisation Media

This compound is used in the production of cleaning agents and polymerisation media .

Use in Polyolefin and Polyurethane Expansion Agents

1,2-Dichloro-1,2-difluoroethylene is used in the production of polyolefin and polyurethane expansion agents .

Use in Gas Dielectrics and Flame Retardants

This compound is used in the production of gas dielectrics and flame retardants .

Use in the Production of Fluorine-Containing Medicines and Pesticide Intermediates

1,2-Dichloro-1,2-difluoroethylene has potential applications in the production of fluorine-containing medicines and pesticide intermediates .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,2-Dichloro-1,2-difluoroethylene is a simple chlorodifluoroalkene . It is used as an intermediate or precursor in the production of other industrial chemicals

Mode of Action

It is known that the compound can react violently with strong reducing agents such as very active metals and active metals . It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .

Biochemical Pathways

It is used as an intermediate or precursor in the production of other industrial chemicals , suggesting that it may be involved in various chemical reactions and pathways.

Pharmacokinetics

It is known that the compound is a low-boiling liquid , which suggests that it may have high volatility and could be rapidly absorbed and distributed in the body following inhalation.

Result of Action

1,2-Dichloro-1,2-difluoroethylene is regarded as a hazardous chemical. It is toxic by inhalation and causes irritation when it comes into contact with the skin and mucous membranes . High concentrations of the compound can be ignited with ease in the laboratory .

Action Environment

The action of 1,2-Dichloro-1,2-difluoroethylene can be influenced by environmental factors. For instance, the compound can react violently with strong reducing agents and oxidizing agents, particularly under extremes of temperature . It is also worth noting that the compound is a low-boiling liquid , suggesting that its volatility and, consequently, its action and efficacy could be influenced by temperature.

Propiedades

IUPAC Name |

(E)-1,2-dichloro-1,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVJEODAZWTJKZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/F)\Cl)(\F)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F2 | |

| Record name | DICHLORODIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073206 | |

| Record name | Ethene, 1,2-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. | |

| Record name | DICHLORODIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

1,2-Dichloro-1,2-difluoroethylene | |

CAS RN |

27156-03-2, 598-88-9 | |

| Record name | DICHLORODIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,2-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,2-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,2-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, dichlorodifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 1,2-dichloro-1,2-difluoroethylene?

A1: 1,2-Dichloro-1,2-difluoroethylene has the molecular formula C2Cl2F2 and a molecular weight of 132.93 g/mol.

Q2: Is there any spectroscopic data available for 1,2-dichloro-1,2-difluoroethylene?

A: Yes, research has provided infrared and Raman spectral data for both the cis and trans isomers of 1,2-dichloro-1,2-difluoroethylene. []

Q3: How does 1,2-dichloro-1,2-difluoroethylene behave in reactions with low-valent metal complexes?

A: Research shows that 1,2-dichloro-1,2-difluoroethylene reacts with chlorocarbonylbis(methyldiphenylphosphine)iridium to form a stable 1:1 adduct. [] It also reacts with stilbenebis(triphenylphosphine)platinum to form two vinyl complexes, (Ph3P)2Pt[CF(Cl)C(F)Cl] and (Ph3P)2Pt[CF(Cl)C(Cl)F], differing in the stereochemistry of the olefin. [] These reactions are thought to proceed via an ionic intermediate.

Q4: Can 1,2-dichloro-1,2-difluoroethylene participate in cycloaddition reactions?

A: Yes, studies have demonstrated that 1,2-dichloro-1,2-difluoroethylene undergoes both biradical 1,2 and concerted 1,4 cycloaddition with cyclopentadiene. [] Additionally, it reacts with trans-cyclooctene to form cycloaddition products. []

Q5: How does 1,2-dichloro-1,2-difluoroethylene react in the presence of alcohols and gamma radiation?

A: Research indicates that 1,2-dichloro-1,2-difluoroethylene undergoes a gamma radioinduced addition reaction with alcohols. [] This reaction primarily yields 1:1 adducts, with the reactivity of alcohols following the order: (CH3)2CHOH > CH3(CH2)2OH, CH3CH2OH > CH3OH. The addition of alpha-hydroxyalkyl radicals, formed during the reaction, follows the general rule of radical addition to olefins, favoring the less sterically hindered side. []

Q6: What are the applications of 1,2-dichloro-1,2-difluoroethylene in organic synthesis?

A: 1,2-Dichloro-1,2-difluoroethylene serves as a starting material for synthesizing perfluorovinylbenzocycloalkenes. [] This synthesis involves reacting polyfluorobenzocycloalkenes with 1,2-dichloro-1,2-difluoroethylene, followed by dechlorination.

Q7: What is known about the photochlorination of 1,2-dichloro-1,2-difluoroethylene?

A: Research has investigated the kinetics and mechanism of the gas phase photochlorination of 1,2-dichloro-1,2-difluoroethylene. []

Q8: How does 1,2-dichloro-1,2-difluoroethylene react with atomic chlorine in the atmosphere?

A: Studies have measured the rate coefficient for the reaction of 1,2-dichloro-1,2-difluoroethylene with atomic chlorine. [] This reaction is significant in atmospheric chemistry as it leads to the formation of oxygenated products like dichlorofluoroacetyl fluoride. []

Q9: Has computational chemistry been used to study 1,2-dichloro-1,2-difluoroethylene?

A: Yes, CBS-QB3 theory has been employed to calculate reaction enthalpies and enthalpy barriers for reactions involving 1,2-dichloro-1,2-difluoroethylene. [] These calculations help understand the reaction mechanisms and rule out unfavorable pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.